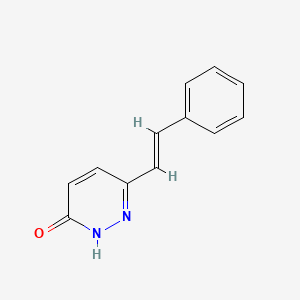

6-Styryl-3-pyridazinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Styryl-3-pyridazinol is a heterocyclic compound with the molecular formula C12H10N2O It is characterized by a pyridazine ring substituted with a styryl group at the 6-position and a hydroxyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Styryl-3-pyridazinol typically involves the reaction of 3(2H)-pyridazinone with styrene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-Styryl-3-pyridazinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The styryl group can be reduced to form a saturated alkyl chain.

Substitution: The hydrogen atoms on the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 6-styryl-3-pyridazinone.

Reduction: Formation of 6-ethyl-3-pyridazinol.

Substitution: Formation of various substituted pyridazinol derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Research has indicated that pyridazine derivatives, including 6-Styryl-3-pyridazinol, exhibit significant anticancer properties. A study highlighted the synthesis of various 3,6-disubstituted pyridazines and their evaluation against multiple human cancer cell lines, revealing promising results for compounds similar to this compound. These compounds demonstrated effective inhibition of cell proliferation in breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | T-47D (Breast Cancer) | <10 | High |

| MDA-MB-231 (Breast Cancer) | <15 | Moderate | |

| SKOV-3 (Ovarian Cancer) | >100 | Low |

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, making them valuable candidates for further development in cancer therapy .

2. Other Therapeutic Areas

Beyond oncology, pyridazine derivatives have been investigated for various biological activities:

- Anti-inflammatory Effects : Some studies suggest that pyridazine compounds can modulate inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties : Research indicates that certain pyridazine derivatives may protect neuronal cells from oxidative stress, presenting opportunities for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer

In a controlled study, researchers synthesized a series of 3,6-disubstituted pyridazines and tested their efficacy against breast cancer cell lines. The findings revealed that this compound exhibited significant cytotoxic effects with an IC50 value indicating potent activity against the T-47D cell line. Further analysis showed that this compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of pyridazine derivatives. In vitro assays demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in developing therapies for neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 6-Styryl-3-pyridazinol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The styryl group can facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Styryl-3-pyridazinone: Similar structure but with a ketone group instead of a hydroxyl group.

6-Ethyl-3-pyridazinol: Similar structure but with an ethyl group instead of a styryl group.

3-Hydroxy-6-methylpyridazine: Similar structure but with a methyl group instead of a styryl group.

Uniqueness

6-Styryl-3-pyridazinol is unique due to the presence of both a styryl group and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

6-Styryl-3-pyridazinol (CAS No. 83516-65-8) is a heterocyclic compound characterized by a pyridazine ring substituted with a styryl group at the 6-position and a hydroxyl group at the 3-position. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. This article details the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is C12H10N2O. The synthesis typically involves the reaction of 3(2H)-pyridazinone with styrene under specific conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The resulting compound features both a hydroxyl group and a styryl group, which contribute to its biological activity.

This compound interacts with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with target molecules, while the hydrophobic styryl group facilitates binding to hydrophobic pockets in proteins. These interactions can modulate protein activity and influence various biological pathways, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Potentially protects neuronal cells from damage.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to interfere with cell cycle progression further supports its potential as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This effect is crucial for preventing neurodegenerative diseases and protecting against neurotoxicity induced by various environmental factors.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study: Anticancer Research

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant findings:

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, alongside increased markers of apoptosis (caspase activation).

- : The results indicate that this compound has potential as a therapeutic agent in breast cancer treatment.

Case Study: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound involved:

- Model : Neuronal cell cultures exposed to oxidative stress.

- Findings : Treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved cell survival rates.

- Implications : These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative disorders.

Propiedades

IUPAC Name |

3-[(E)-2-phenylethenyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZVCMCKJNRGRG-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.